Methyl 3-[(2-chlorobenzyl)oxy]benzoate
Overview
Description
Scientific Research Applications
Green Synthetic Approach and Antimicrobial Evaluation
A study by Eldeab (2019) explores the green synthetic approach for synthesizing substituted pyridyl benzoates with antimicrobial activities. This research is pertinent as it demonstrates a solvent-free microwave-assisted condensation method, providing an efficient and environmentally friendly synthesis pathway. The synthesized compounds displayed significant antibacterial activity against both gram-negative and gram-positive bacteria, comparable to the standard antibiotic amikacin for some derivatives (Eldeab, 2019).
Inhibitors against Corrosion of Mild Steel
Arrousse et al. (2021) conducted a theoretical study on the synthesis of methyl benzoate derivatives, showcasing their application as corrosion inhibitors for mild steel in acidic media. This study underscores the economic synthesis and high yield of these compounds, which were proven to be effective corrosion inhibitors. The protection mechanism involves the adsorption of these compounds on the mild steel surface, as confirmed by surface analysis techniques (Arrousse et al., 2021).
Microbial Degradation of Chlorobenzoates
Research by Dorn et al. (2004) identifies a pseudomonad capable of utilizing 3-chlorobenzoic acid as a sole carbon source, illustrating the potential of microbial pathways in the biodegradation of chlorinated organic compounds. This finding is crucial for environmental bioremediation efforts, providing insights into the microbial degradation of synthetic compounds like chlorobenzoates (Dorn et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)11-6-4-7-13(9-11)19-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAOGRKPLPMRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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